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Compound of Interest

Compound Name: BMS-986124

Cat. No.: B606286

A Silent Allosteric Modulator of the p-Opioid
Receptor

This technical guide provides a comprehensive overview of BMS-986124, a silent allosteric
modulator (SAM) of the p-opioid receptor (WOR). It is intended for researchers, scientists, and
drug development professionals engaged in the study of opioid pharmacology and allosteric
modulation of G protein-coupled receptors (GPCRS).

Core Concepts and Mechanism of Action

BMS-986124 is a small molecule that binds to an allosteric site on the y-opioid receptor, a site
distinct from the orthosteric binding site where endogenous opioids and traditional opioid
agonists/antagonists interact.[1] As a silent allosteric modulator, BMS-986124 does not
intrinsically alter the receptor's activity.[2] Instead, its primary function is to competitively
antagonize the effects of positive allosteric modulators (PAMs) at the same allosteric site.[3]

The discovery of BMS-986124 was part of a high-throughput screening campaign that also
identified p-opioid receptor PAMs, such as BMS-986122.[1] While PAMs enhance the effect of
orthosteric agonists, BMS-986124 can block this enhancement.[3] This makes it a valuable
research tool for studying the allosteric modulation of the p-opioid receptor and for
characterizing the binding and functional effects of PAMs.

Chemical Properties
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Property Value

CAS Number 1447968-71-9
Molecular Formula C16H15BrCINOsS:2
Purity =>98% (HPLC)

COclcc(Br)ccclC1SCCN1S(=0)

SMILES
(=0)clccc(Cl)ccl

Experimental Data

The following tables summarize the key quantitative data for BMS-986124 from in vitro

pharmacological assays.

Table 1: Antagonism of PAM-Induced Potentiation in -

Arrestin Recruitment Assay

Fold-Shift in
. BMS-986124 Agonist ECso
Assay Agonist PAM .
Concentration (vs. PAM
alone)
_ Rightward shift,
B-Arrestin ) BMS-986122 (10 o
] Endomorphin-I 10 uM antagonizing
Recruitment UM)

PAM effect

Note: Specific fold-shift values are not detailed in the primary literature, but a clear antagonistic
effect is demonstrated graphically.

Table 2: Effect on Agonist-Stimulated [**>S]GTPyS
Binding
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. BMS-986124 Effect on Agonist
Agonist PAM .
Concentration Potency
Antagonizes the
leftward shift in
DAMGO BMS-986122 (10 uM) 10 puM

DAMGO potency
induced by the PAM

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize BMS-
986124.

B-Arrestin Recruitment Assay

This assay was utilized for the initial high-throughput screening to identify allosteric modulators
of the p-opioid receptor.

Principle: This is a cell-based assay that measures the recruitment of B-arrestin to the activated
p-opioid receptor. A B-galactosidase enzyme fragment complementation assay is a common
format for this type of screen.

Methodology:
e Cell Line: U20S cells stably expressing the human p-opioid receptor (U20S-OPRM1).

e Assay Conditions: The high-throughput screen was performed in the presence of a low
concentration of the orthosteric agonist endomorphin-I (approximately EC10) to enable the
identification of PAMSs.

e Procedure:

o

Cells are plated in 384-well plates.

o

Compounds to be tested, including BMS-986124, are added to the wells.

[¢]

The positive allosteric modulator (e.g., BMS-986122) is added to the relevant wells.
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[e]

The orthosteric agonist (endomorphin-1) is added to stimulate the receptor.

o

The plates are incubated to allow for 3-arrestin recruitment.

[¢]

A chemiluminescent substrate for 3-galactosidase is added.

[¢]

Luminescence is measured using a plate reader.

o Data Analysis: The potency of agonists (ECso) is determined from concentration-response
curves. The effect of BMS-986124 is quantified by its ability to shift the concentration-
response curve of the agonist in the presence of a PAM.

[3°>S]GTPyS Binding Assay
This functional assay measures the activation of G proteins coupled to the p-opioid receptor.

Principle: In the inactive state, the Ga subunit of the heterotrimeric G protein is bound to GDP.
Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-
hydrolyzable GTP analog, [3>*S]GTPyS, which binds to activated Ga subunits. The amount of
bound [3>*S]GTPYS is proportional to the level of G protein activation.

Methodology:

o Membrane Preparation: Crude membrane fractions are prepared from cells expressing the
p-opioid receptor (e.g., C6p cells) or from mouse brain tissue.

» Assay Buffer: Typically contains 50 mM Tris-HCI (pH 7.4), 100 mM NacCl, 5 mM MgClz, and 1
mM EDTA.

e Procedure:

o

Cell membranes (10-20 pg of protein) are incubated in the assay buffer.

[¢]

GDP (e.g., 10 uM) is added to the mixture.

[¢]

The orthosteric agonist (e.g., DAMGO) is added at various concentrations.

[e]

The PAM (e.g., BMS-986122) and/or BMS-986124 are added as required.
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[e]

The reaction is initiated by the addition of [**S]GTPyS (e.g., 0.05-0.1 nM).

o

The mixture is incubated, typically for 60 minutes at 30°C.

[¢]

The reaction is terminated by rapid filtration through glass fiber filters.

[¢]

The filters are washed with ice-cold buffer to remove unbound [3°*S]GTPyS.

[e]

The radioactivity retained on the filters is measured by liquid scintillation counting.

o Data Analysis: Non-specific binding is determined in the presence of a high concentration of
unlabeled GTPyYS (e.g., 10 uM). Agonist concentration-response curves are generated to
determine ECso and Emax values. The effect of BMS-986124 is assessed by its ability to
antagonize the PAM-induced shift in the agonist's potency.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows related
to the characterization of BMS-986124.
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Caption: p-Opioid Receptor Signaling Pathway and Allosteric Modulation.
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Caption: Experimental Workflow for the Discovery and Characterization of BMS-986124.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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